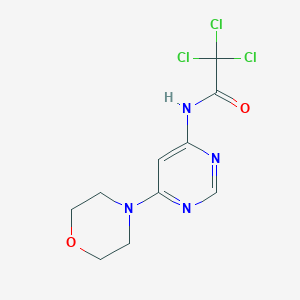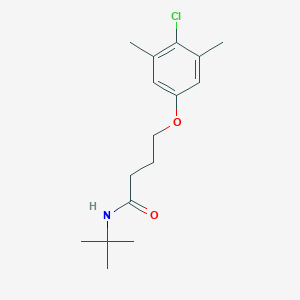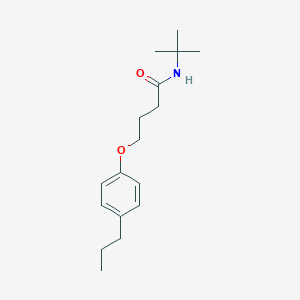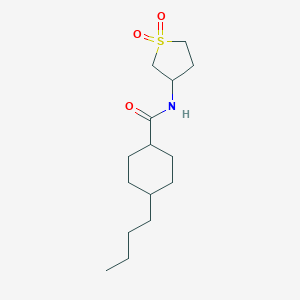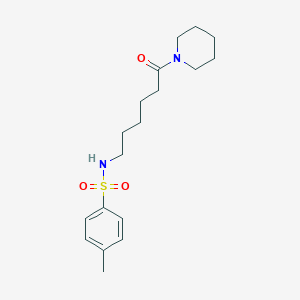
4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide, also known as PF-06282999, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models. PF-06282999 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of type 2 diabetes.
Mechanism of Action
4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide is a selective inhibitor of PTP1B, a phosphatase that negatively regulates insulin signaling by dephosphorylating key tyrosine residues on insulin receptor substrate proteins. By inhibiting PTP1B, 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide increases insulin signaling and enhances glucose uptake in insulin-resistant cells. This leads to improved glucose homeostasis and insulin sensitivity in preclinical models.
Biochemical and Physiological Effects:
4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide has been shown to improve glucose homeostasis, insulin sensitivity, and glycemic control in preclinical models of type 2 diabetes. In vitro studies have demonstrated that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide increases insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have shown that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide reduces fasting blood glucose levels, improves glucose tolerance, and increases insulin sensitivity. These effects are thought to be mediated by the inhibition of PTP1B and the subsequent enhancement of insulin signaling.
Advantages and Limitations for Lab Experiments
4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide is a selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. Its specificity for PTP1B also reduces the potential for off-target effects. However, the proprietary nature of its synthesis method and limited availability may make it difficult for some researchers to obtain and use in their experiments.
Future Directions
There are several potential future directions for the study of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide. One area of interest is the evaluation of its long-term safety and efficacy in clinical trials. Another potential direction is the investigation of its effects on other metabolic pathways and diseases, such as obesity and non-alcoholic fatty liver disease. Additionally, the development of more potent and selective PTP1B inhibitors based on the structure of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide may lead to the discovery of new treatments for type 2 diabetes and other metabolic disorders.
Synthesis Methods
4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide was synthesized using a multi-step process involving the reaction of various reagents and solvents. The exact details of the synthesis method are proprietary and have not been disclosed in the literature.
Scientific Research Applications
4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide has been extensively studied in preclinical models to evaluate its efficacy and safety for the treatment of type 2 diabetes. In vitro studies have shown that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have demonstrated that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide improves glucose homeostasis, insulin sensitivity, and glycemic control. These findings have provided the basis for the clinical development of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide as a potential treatment for type 2 diabetes.
properties
Molecular Formula |
C18H28N2O3S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-methyl-N-(6-oxo-6-piperidin-1-ylhexyl)benzenesulfonamide |
InChI |
InChI=1S/C18H28N2O3S/c1-16-9-11-17(12-10-16)24(22,23)19-13-5-2-4-8-18(21)20-14-6-3-7-15-20/h9-12,19H,2-8,13-15H2,1H3 |
InChI Key |
FYLDAKATPUVHAP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
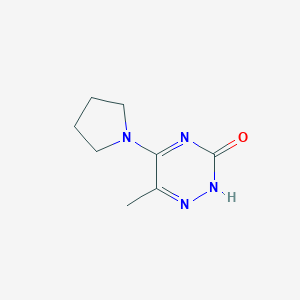
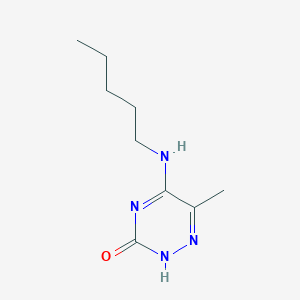
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)
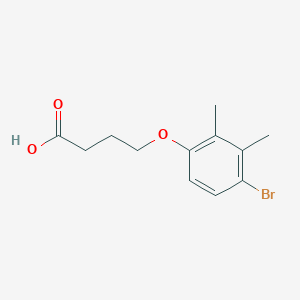
![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
